

"Anticancer agent 75" chemical structure and properties

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Compound of Interest

Compound Name: Anticancer agent 75

Cat. No.: B12406881

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In-Depth Technical Guide: Anticancer Agent 75

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 75, also identified as Antitumor agent-75 or compound 14da, is a novel synthetic compound belonging to the class of 2-(benzimidazol-2-yl)-3-arylquinoxalines. This agent has demonstrated significant cytotoxic effects against various cancer cell lines, with a particularly high selectivity for human lung adenocarcinoma (A549). This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity, with a focus on its mechanism of action involving cell cycle arrest and induction of mitochondrial apoptosis. The information presented herein is intended to support further research and development of this promising anticancer candidate.

Chemical Structure and Properties

Anticancer Agent 75 is a specific regioisomer, 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)quinoxaline. It is often synthesized and evaluated as part of a regioisomeric mixture with its corresponding 6-substituted isomer (compound 13da), collectively referred to as mriBIQ 13da/14da.

Property	Value
IUPAC Name	2-(1H-benzo[d]imidazol-2-yl)-3-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)quinoxaline
Synonyms	Antitumor agent-75, 14da
CAS Number	2827065-29-0
Molecular Formula	C ₂₆ H ₂₃ FN ₆
Molecular Weight	438.50 g/mol
SMILES	<chem>CN1CCN(C2=CC=C3N=C(C4=NC5=CC=CC=C5N4)C(C6=CC=C(F)C=C6)=NC3=C2)CC1</chem>

Table 1: Chemical and Physical Properties of **Anticancer Agent 75**.

Biological Activity and Mechanism of Action

Anticancer Agent 75, particularly in the regioisomeric mixture mriBIQ 13da/14da, exhibits potent and selective cytotoxicity against human lung adenocarcinoma A549 cells.

Cell Line	IC ₅₀ (μM)	Notes
A549 (Human Lung Adenocarcinoma)	2.8	In combination with Antitumor agent-74 (13da) [1]

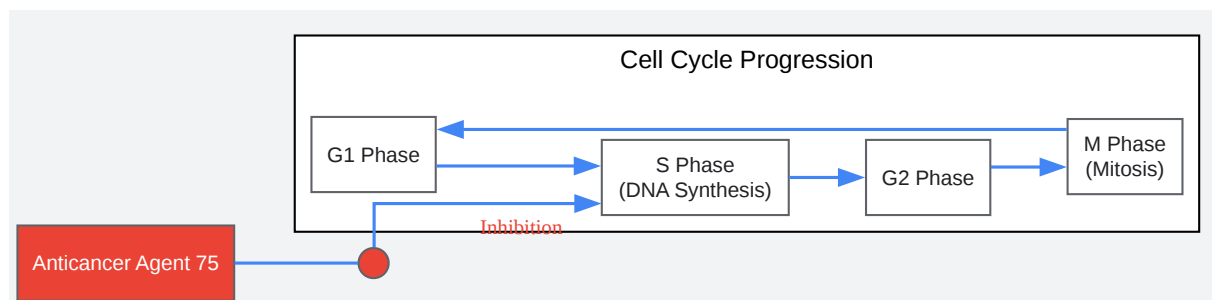
Table 2: In Vitro Cytotoxicity of **Anticancer Agent 75**.

The primary mechanisms of action of **Anticancer Agent 75** have been identified as the induction of S-phase cell cycle arrest and the activation of the mitochondrial pathway of apoptosis.

Cell Cycle Arrest

Treatment of A549 cells with the regioisomeric mixture containing **Anticancer Agent 75** leads to a significant accumulation of cells in the S-phase of the cell cycle. This suggests an

interference with DNA synthesis or replication processes within the cancer cells.

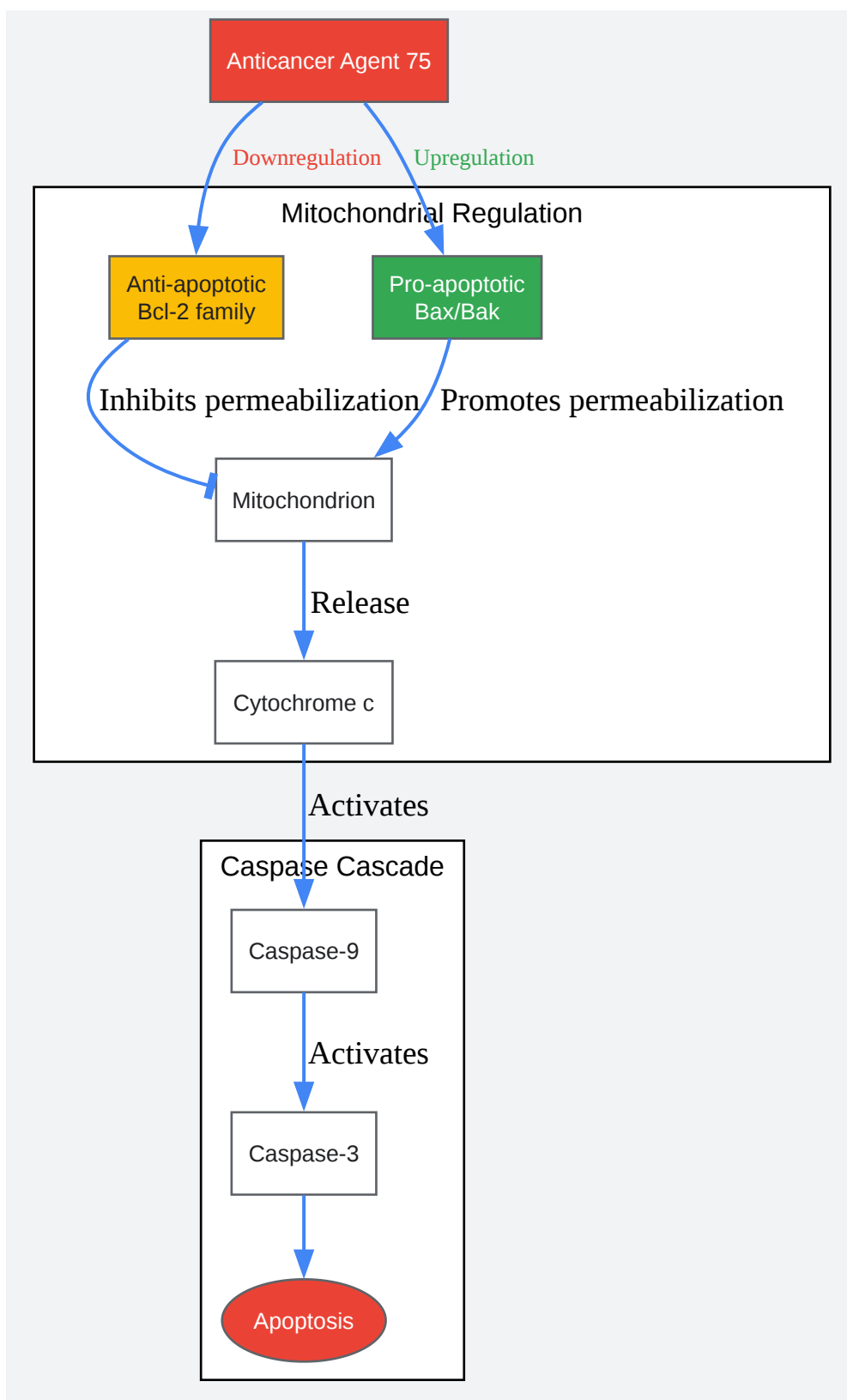


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Figure 1: S-Phase Cell Cycle Arrest by **Anticancer Agent 75**.

Mitochondrial Apoptosis

Anticancer Agent 75 induces programmed cell death in A549 cells through the intrinsic, or mitochondrial, apoptosis pathway. This is characterized by the involvement of the Bcl-2 family of proteins, leading to the release of pro-apoptotic factors from the mitochondria and subsequent activation of caspases.



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Figure 2: Mitochondrial Apoptosis Pathway Induced by **Anticancer Agent 75**.

Experimental Protocols

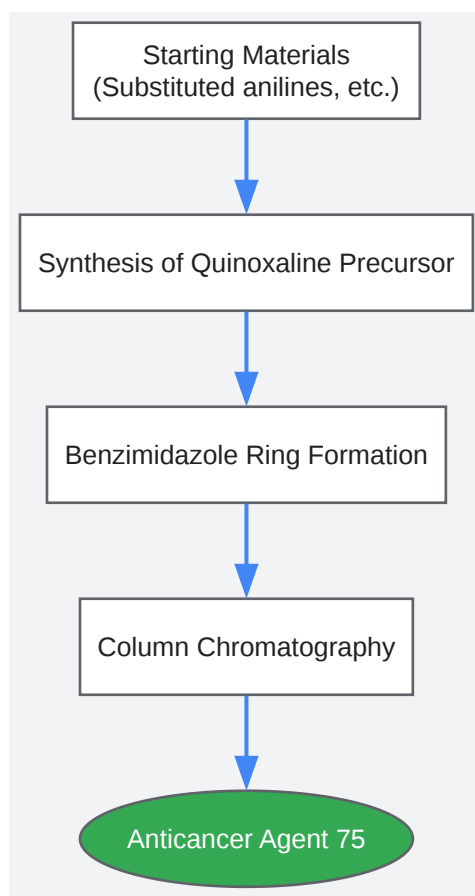
The following are representative protocols for the key experiments used to characterize the activity of **Anticancer Agent 75**. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Synthesis of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)quinoxaline (**Anticancer Agent 75**)

A general method for the synthesis of 2-(benzimidazol-2-yl)-3-arylquinoxalines involves the condensation of an appropriate o-phenylenediamine with an aryl-glyoxal. For the synthesis of **Anticancer Agent 75**, a multi-step process is required, starting with the nitration of a substituted aniline, followed by reduction, and subsequent cyclization reactions to form the quinoxaline and benzimidazole ring systems.

Note: This is a generalized procedure and requires optimization by a qualified synthetic organic chemist.

- Step 1: Synthesis of the substituted quinoxaline precursor. This typically involves the reaction of a substituted o-phenylenediamine with an alpha-keto acid or its derivative.
- Step 2: Formation of the benzimidazole ring. The quinoxaline precursor is then reacted with an o-phenylenediamine in the presence of an oxidizing agent to form the benzimidazole moiety.
- Step 3: Purification. The final product is purified by column chromatography on silica gel.



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Figure 3: General Synthetic Workflow for **Anticancer Agent 75**.

Cell Viability Assay (MTT Assay)

- Seed A549 cells in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **Anticancer Agent 75** and incubate for the desired time period (e.g., 48 hours).
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

- Seed A549 cells in a 6-well plate and treat with **Anticancer Agent 75** for the desired time.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

- Treat A549 cells with **Anticancer Agent 75** for the specified duration.
- Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.
- Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

Anticancer Agent 75 is a potent cytotoxic agent with a well-defined chemical structure and a promising mechanism of action involving the induction of S-phase cell cycle arrest and mitochondrial apoptosis in human lung adenocarcinoma cells. The data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound as a potential therapeutic agent for the treatment of cancer. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this agent and to evaluate its in vivo efficacy and safety profile.

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References

- 1. Flow cytometry-based Annexin V/PI assay [bio-protocol.org]
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